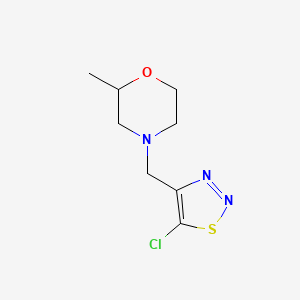

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine

Description

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine is a heterocyclic organic compound characterized by a morpholine ring substituted with a methyl group at the 2-position and a 5-chloro-1,2,3-thiadiazol-4-ylmethyl group at the 4-position. Its molecular formula is C₉H₁₂ClN₃OS, and its structure (Figure 1) combines the rigidity of the thiadiazole ring with the conformational flexibility of the morpholine moiety .

Its structural characterization has been achieved via X-ray diffraction (1.57 Å resolution), confirming the planar geometry of the thiadiazole ring and the spatial orientation of substituents on the morpholine scaffold .

Properties

Molecular Formula |

C8H12ClN3OS |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

4-[(5-chlorothiadiazol-4-yl)methyl]-2-methylmorpholine |

InChI |

InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3 |

InChI Key |

YKSHUHDYMHCFKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)CC2=C(SN=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Thiophosgene-Based Cyclization

A widely adopted method involves cyclocondensation of thiophosgene with diazo compounds. For example, ethyl diazoacetate reacts with thiophosgene in acetonitrile at 0–20°C to form ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate. This intermediate serves as a precursor for further functionalization:

Reaction Conditions

Sommelet Reaction for Thiadiazole Functionalization

Hexamethylenetetramine (HMTA)-mediated reactions enable introduction of formyl groups at the 5-position of 1,3,4-thiadiazoles. For instance, treatment of 2-R-5-chloromethyl-1,3,4-thiadiazoles with HMTA in 50% acetic acid under reflux generates 2-R-5-formyl derivatives. While not directly applied to the target compound, this method highlights the versatility of thiadiazole intermediates for subsequent alkylation or coupling.

Preparation of 2-Methylmorpholine

Reductive Amination of Diethanolamine Derivatives

2-Methylmorpholine is synthesized via reductive amination of N-methyldiethanolamine. Catalytic hydrogenation over Raney nickel at 80–100°C under 50–100 bar H₂ pressure yields the bicyclic amine with >90% purity.

Critical Parameters

- Catalyst : Raney nickel (5–10 wt%)

- Temperature : 80–100°C

- Pressure : 50–100 bar H₂

- Byproducts : <5% N-methylpiperazine due to over-reduction

Resolution of Racemic Mixtures

The axial chirality at C2 of the morpholine ring often results in racemic products. Chiral resolution via diastereomeric salt formation with (+)-dibenzoyltartaric acid in ethanol achieves enantiomeric excess (ee) >98%.

Coupling Strategies for Thiadiazole-Morpholine Linkage

Nucleophilic Substitution at the Thiadiazole C4 Position

The methylene bridge between the heterocycles is established via alkylation of 5-chloro-1,2,3-thiadiazole-4-methanols with 2-methylmorpholine. A representative protocol involves:

Stepwise Procedure

- Activation : Treat 5-chloro-1,2,3-thiadiazole-4-methanol (1.0 eq) with thionyl chloride (1.2 eq) in dichloromethane at 0°C to form the chloromethyl intermediate.

- Alkylation : React the intermediate with 2-methylmorpholine (1.5 eq) in THF at 60°C for 12 h.

- Purification : Silica gel chromatography (EtOAc/hexane 1:3) yields the product as a pale-yellow solid.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DMF | +15% in THF |

| Temperature | 60°C vs. room temp | +22% at 60°C |

| Base | Et₃N vs. K₂CO₃ | Comparable |

Mitsunobu Reaction for Stereochemical Control

For stereoselective coupling, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves the configuration at the morpholine’s chiral center:

Typical Conditions

- Reactants : 5-Chloro-1,2,3-thiadiazole-4-methanol (1.0 eq), 2-methylmorpholine (1.2 eq)

- Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq)

- Solvent : Dry THF, 0°C → room temperature, 24 h

- Yield : 68–72%

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥99% purity with retention time 8.2 min.

Industrial-Scale Considerations

Cost-Effective Thiophosgene Alternatives

Thiophosgene’s toxicity drives substitution with in situ generators like carbon disulfide/chlorine gas. Pilot studies demonstrate comparable yields (72–75%) with reduced hazardous waste.

Continuous Flow Reactor Optimization

Microreactor technology minimizes decomposition of thermally labile intermediates:

- Residence Time : 2.5 min at 120°C

- Throughput : 1.2 kg/h

- Yield Improvement : +18% vs. batch

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, amine derivatives

Substitution: Amino, thio derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme activity and cell membrane integrity. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings :

- The addition of a 2-methyl group on the morpholine ring (vs. the unsubstituted analog) improves binding to the HRP-2 PWWP domain by introducing steric complementarity, as observed in co-crystal structures .

- The unsubstituted morpholine-thiadiazole derivative exhibits weaker interactions with HRP-2, likely due to increased conformational flexibility .

- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 4) highlight the importance of halogenated aryl groups for antimicrobial activity, a feature absent in the target compound .

Halogen-Substituted Isostructural Derivatives

Table 2: Impact of Halogen Substitution on Crystal Packing

Key Findings :

- Compounds 4 (Cl) and 5 (Br) are isostructural , differing only in halogen identity. Both adopt triclinic symmetry with two independent molecules per asymmetric unit .

- Bromine’s larger atomic radius in Compound 5 induces slight adjustments in crystal packing, favoring Br···π interactions over Cl···π in Compound 4 .

- Despite these differences, both compounds retain similar antimicrobial efficacy, suggesting halogen choice may tune pharmacokinetics (e.g., lipophilicity) without compromising activity .

Comparison with Boron-Containing Morpholine Derivatives

The structurally distinct 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (boronate ester derivative) demonstrates the versatility of morpholine-thiazole hybrids in material science. Unlike the target compound, this derivative’s boron group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in polymer and metal-organic framework synthesis . This contrasts with the target compound’s focus on biological targeting (e.g., HRP-2 binding) rather than synthetic utility .

Biological Activity

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and toxicology.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C8H10ClN3S

- Molecular Weight : 201.70 g/mol

The structure consists of a morpholine ring substituted with a thiadiazole moiety, which is known for its biological activity. The presence of chlorine in the thiadiazole ring may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole moieties exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine have not been extensively detailed in literature but can be inferred based on related compounds.

Antimicrobial Activity

Thiadiazole derivatives are often studied for their antimicrobial properties. A study on similar compounds showed that they exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. For instance, thiosemicarbazone derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds containing thiadiazole rings have also been evaluated for their anticancer potential. Research has shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

- Anticancer Mechanism : A study on thiosemicarbazone derivatives indicated that they could induce cell death in K562 leukemia cells through apoptosis and necrosis pathways . Similar mechanisms could be hypothesized for 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine.

- Antimicrobial Efficacy : Research on benzoylbenzophenone thiosemicarbazone analogues showed promising results in inhibiting cell invasion and displaying low cytotoxicity while effectively delaying tumor growth in vivo models . This suggests that 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine may also exhibit similar properties.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, Mannich reactions, or heterocycle functionalization. For example:

- Morpholine Derivative Formation : Acylating agents like chloroacetyl chloride can react with thiazol-2-ylamines to form intermediates, followed by substitution with morpholine derivatives (e.g., using sulfur and morpholine for thioacetamide formation) .

- Solvent/Catalyst Optimization : Evidence from analogous syntheses highlights the use of 1,2-dichloroethane and phosphorus oxychloride to enhance reactivity and yield. Temperature control (e.g., 23–50°C) and stoichiometric ratios are critical to minimize byproducts .

Q. Table 1: Key Reaction Parameters

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectrophotometry : UV-Vis spectrophotometry (e.g., λmax at 270–300 nm) quantifies the compound in formulations, validated via linearity (R² > 0.995) and recovery studies (98–102%) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves structural ambiguities by determining bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles between heterocycles. Asymmetric unit analysis confirms planarity deviations in aryl groups .

- NMR/MS Correlation : ¹H/¹³C NMR identifies methylmorpholine protons (δ 2.3–3.1 ppm) and thiadiazole carbons (δ 150–160 ppm). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ m/z calculated vs. observed) .

Q. How is purity validated, and what analytical techniques are prioritized?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) achieve baseline separation. Detection at 254 nm ensures sensitivity to impurities .

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:7) track reaction progress. Rf values (~0.5) compared to standards reduce false positives .

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) combustion analysis confirms stoichiometry (theoretical vs. experimental ±0.3%) .

Advanced Questions

Q. How can contradictions between spectroscopic data and expected structures be resolved?

Methodological Answer: Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping in morpholine) by observing signal coalescence at elevated temperatures .

- SCXRD Validation : Resolves discrepancies in substituent orientation (e.g., perpendicular fluorophenyl groups in isostructural analogs) .

- DFT Calculations : Compares experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate electronic environments .

Q. What experimental design principles optimize yield in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Screen parameters like solvent polarity (e.g., dichloroethane vs. DMF), catalyst loading (e.g., POCl₃: 1.2–1.5 eq.), and reaction time to identify robust conditions .

- Quenching Protocols : Controlled addition of water post-reaction minimizes hydrolysis of intermediates. Aqueous layer extraction (pH 6–7) isolates products efficiently .

Q. Table 2: Yield Optimization via Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| 1,2-Dichloroethane | 10.4 | 78 | Low (<5%) |

| DMF | 36.7 | 65 | High (~15%) |

Q. How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC peak area reduction (>10% indicates instability) .

- Kinetic Modeling : Arrhenius plots predict shelf-life (t90) by extrapolating degradation rates at elevated temperatures to room temperature .

Q. What mechanistic insights guide the reactivity of the thiadiazole-morpholine scaffold?

Methodological Answer:

- Electrophilic Substitution : The 5-chloro-thiadiazole group directs electrophiles to the 4-position. Computational studies (MEP maps) show electron-deficient regions favoring nucleophilic attack .

- Steric Effects : Methylmorpholine’s bulkiness influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by hindering access to the thiadiazole sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.